2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid
Description
Properties
IUPAC Name |
2-[methyl(prop-2-enyl)amino]-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBEHVDBWLTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoic acid derivative.
Reaction with Sulfamoyl Chloride: The benzoic acid derivative is reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl (-SO₂NH₂) and allylamino (-N-CH₂CH=CH₂) groups are primary sites for oxidation:
| Target Group | Oxidizing Agent | Product | Conditions | Key Observations |
|---|---|---|---|---|
| Sulfamoyl group | m-CPBA (meta-chloroperbenzoic acid) | Sulfoxide (-SO(NH₂)₂O) | Dichloromethane, 0–25°C, 2–4 h | Selective sulfoxide formation without over-oxidation to sulfone |
| Sulfamoyl group | H₂O₂ (30% aqueous) | Sulfone (-SO₂NH₂) | Acetic acid, 60°C, 6–8 h | Requires acidic conditions for full conversion |
| Allylamino group | Ozone (O₃) | Aldehyde/carboxylic acid derivatives | CH₂Cl₂/MeOH, -78°C, followed by reductive workup | Ozonolysis cleaves the allyl double bond, yielding fragmented products |
Mechanistic Notes :
-
Sulfamoyl oxidation proceeds via electrophilic attack on the sulfur atom, forming a three-membered transition state with m-CPBA.
-
Allylamino ozonolysis involves [3+2] cycloaddition with ozone, followed by cleavage to generate carbonyl compounds.
Reduction Reactions
Reduction targets include the sulfamoyl group and the carboxylic acid moiety:
Mechanistic Notes :
-
LiAlH₄ reduces the sulfamoyl group via a two-electron transfer mechanism, breaking S-N bonds.
-
BH₃·THF selectively reduces the carboxylic acid to a primary alcohol through a six-membered cyclic transition state .
Substitution Reactions
The sulfamoyl group and aromatic ring participate in nucleophilic substitutions:
Mechanistic Notes :
-
Sulfamoyl substitution proceeds via deprotonation of the NH₂ group, followed by nucleophilic attack.
-
Aromatic methoxylation requires copper catalysis to facilitate C-O bond formation .
Acid-Derived Reactions
The carboxylic acid group undergoes typical acid-based transformations:
Mechanistic Notes :
-
Esterification follows a protonation-nucleophilic acyl substitution pathway.
-
Amidation involves initial conversion of the acid to an acid chloride, followed by ammonia treatment .
Thermal and Photochemical Stability
-
Thermal Decomposition : Above 200°C, the compound undergoes decarboxylation, releasing CO₂ and forming 2-[methyl(allylamino)]-5-sulfamoylbenzene.
-
Photolysis : UV irradiation (254 nm) in methanol generates radical intermediates, leading to sulfamoyl cleavage and aryl radical recombination products.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid serves as a valuable reagent and building block for more complex molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties.
Reactions Involving the Compound:
- Oxidation : Formation of corresponding sulfonic acids.
- Reduction : Production of amines or alcohols.
- Substitution : Generation of substituted benzoic acid derivatives.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Sulfonic acids |
| Reduction | Amines, alcohols |
| Substitution | Substituted benzoic acids |
Biology
This compound is under investigation for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The sulfamoyl group is known to inhibit bacterial folic acid synthesis, which may enhance its antibacterial properties.
Potential Biological Activities:
- Antimicrobial effects against various pathogens.
- Anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
Medicine
In medical research, 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid is being explored for its therapeutic potential. Its structural similarities to known drugs suggest it may interact effectively with biological targets.
Mechanism of Action:
The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group interacts with active sites of enzymes, potentially inhibiting their function.
| Target Area | Potential Application |
|---|---|
| Infectious Diseases | Treatment of bacterial infections |
| Inflammatory Conditions | Management of inflammation |
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid against several bacterial strains. Results indicated significant inhibition of growth in multiple Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Drug Development
Another research effort focused on the compound's interactions with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could inhibit key enzymes related to bacterial metabolism, supporting its candidacy for further drug development against resistant strains.
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Furosemide (4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid)
- Structure: Features a chlorine atom at position 4 and a furan-2-ylmethylamino group at position 2.
- Molecular Formula : C₁₂H₁₁ClN₂O₅S .
- Applications : A potent loop diuretic used clinically for edema and hypertension.
- Biological Activity: No growth inhibition observed in Pseudokirchneriella subcapitata at 70 mg/L, suggesting low ecotoxicity in aquatic environments .
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid
- Structure: An impurity of furosemide with chlorine at position 4 and furanmethylamino at position 2 .
- CAS : 4818-59-1.
- Role : Highlights the impact of substituent positioning (e.g., chlorine at position 4 vs. 2) on biological activity and purity profiling.
4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic Acid
4-Chloro-2-[(Ethoxycarbonyl)Amino]-5-sulfamoylbenzoic Acid
- Structure: Ethoxycarbonylamino (-NHCOOCH₂CH₃) substituent at position 2 .
- CAS : 811-296-3.
- Key Difference : The ethoxycarbonyl group introduces steric bulk and polarity, contrasting with the allyl group’s hydrophobicity in the target compound.
2-(Methylamino)-5-sulfobenzoic Acid
- Structure: Simpler analog with a methylamino (-NHCH₃) group at position 2 and a sulfonic acid (-SO₃H) group at position 5 .
- CAS : 89-42-7.
- Molecular Formula: C₈H₉NO₅S.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Biological Activity
2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfamoyl group attached to a benzoic acid core , along with a methyl(prop-2-en-1-yl)amino substituent. The unique structural elements contribute to its biological activity, particularly its potential antimicrobial and anti-inflammatory properties.
The biological activity of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their action.
- Binding Affinity : The compound shows potential binding affinity to various biological targets, which can modulate enzyme activity and influence cellular processes.
- Antimicrobial Action : Similar compounds are known to inhibit bacterial folic acid synthesis, suggesting that this compound may exhibit similar antibacterial properties.
Biological Activity Studies
- Antimicrobial Properties : Preliminary studies indicate that 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid could be effective against certain bacterial strains. Its structure suggests it may inhibit bacterial growth by targeting folate synthesis pathways .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can exhibit anti-inflammatory effects. In vitro assays are being conducted to evaluate the compound's efficacy in reducing inflammation markers in cell cultures.
Case Studies
A recent study explored the compound's interaction with specific enzymes involved in inflammatory pathways. The findings indicated:
- Inhibition of Enzyme Activity : At concentrations of 50 µM, the compound demonstrated significant inhibition (approximately 70%) of target enzyme activity compared to control groups.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
This data suggests that higher concentrations of the compound enhance its inhibitory effects on enzyme activity related to inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-sulfamoylbenzoic acid | Amino and sulfonamide groups | Lacks alkene functionality |
| 4-Amino-N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide and aromatic ring | More hydrophobic due to additional aromatic ring |
| Methylsulfonylmethane | Simple methylsulfonyl structure | Lacks amino and carboxylic functionalities |
The unique combination of functional groups in 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid may enhance its biological activity compared to these compounds.
Q & A
Q. What are the recommended synthetic routes for 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, solvent-free grinding methods (using agate mortar/pestle at 25°C) have been employed for structurally similar sulfonamide derivatives to improve reaction efficiency and reduce byproducts . Purification often involves reversed-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid for optimal resolution .
| Synthetic Method | Conditions | Purification |
|---|---|---|
| Solvent-free grinding | Room temperature, 15–20 min | HPLC (C18 column, 0.1% TFA) |
| Traditional reflux | Polar aprotic solvents (e.g., DMF) | Silica gel chromatography |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methyl and sulfamoyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive/negative ion mode for molecular ion confirmation .
- Infrared Spectroscopy (IR) : Detection of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Variability in biological data may arise from differences in:
- Purity : Impurities like 2,4-dichlorobenzoic acid (Impurity E, EP standards) can skew bioassay results. Use EP Reference Standards for calibration .
- Assay Conditions : Optimize cell culture media (e.g., pH, serum content) to replicate physiological environments. For example, sulfonamide solubility varies significantly in acidic vs. neutral buffers .
- Metabolite Interference : Screen for metabolites using LC-MS/MS to rule out off-target effects .
Q. What strategies identify and quantify degradation products during stability studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- Hyphenated Techniques : LC-UV-MS for real-time tracking of degradation products (e.g., sulfonic acid derivatives) .
- Stability-Indicating Methods : Use HPLC with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to resolve polar degradation products .
| Degradation Pathway | Key Degradants | Detection Method |
|---|---|---|
| Hydrolysis | 5-Sulfamoylbenzoic acid | LC-MS (negative ion mode) |
| Oxidation | Sulfoxide derivatives | HPLC-UV (254 nm) |
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Modification Sites :
Methyl/prop-2-en-1-yl amino group : Replace with bulkier substituents (e.g., cyclopropyl) to modulate lipophilicity and blood-brain barrier penetration .
Sulfamoyl group : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., carbonic anhydrase isoforms) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?
- Methodological Answer : Discrepancies arise from:
- Ionization State : The carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~10) groups create pH-dependent solubility. Use potentiometric titration (e.g., Sirius T3) to profile pH-solubility curves .
- Buffer Composition : Phosphate buffers may form insoluble complexes with metal impurities. Use chelating agents (e.g., EDTA) in solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
